N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-24-12-5-3-2-4-8(12)11(7-20)21-16(23)9-6-10(17)14(19)15(22)13(9)18/h2-6,11,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEQZFFVIAWTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12F3N2O3
- Molecular Weight : 344.26 g/mol
- IUPAC Name : this compound
Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the role of compounds similar to this compound as HDAC inhibitors , which are crucial for modulating gene expression and have implications in cancer therapy.
- Mechanism of Action : HDAC inhibitors function by preventing the deacetylation of histones, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes.
- Research Findings : A study indicated that certain derivatives exhibited IC50 values in the sub-micromolar range against HDACs, demonstrating significant cytotoxicity towards cancer cell lines .
Antitumor Activity
Compounds with similar structural features have been evaluated for their antitumor properties:
- Case Studies : In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators .
- Comparative Analysis : Some derivatives were found to be up to five times more potent than established HDAC inhibitors like suberanilohydroxamic acid (SAHA) in terms of cytotoxicity .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Analysis and Functional Group Impact
The table below highlights key structural differences between the target compound and related benzamides:
Key Observations :
- Fluorine Substitution: The target compound’s 2,4,5-trifluoro substitution contrasts with the 3,5-difluoro pattern in , which may reduce steric hindrance and increase solubility.
- Cyano Group: The cyano moiety in the target compound is absent in other analogs. This group is strongly electron-withdrawing, which could increase acidity of the adjacent hydroxy group or enhance binding to enzymes via dipole interactions .
- Methoxy vs. Hydroxy Positioning : The 2-methoxy group in the target compound differs from the 3-methoxy in , which could influence spatial orientation in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
